molecular formula C23H26N4O3 B4582812 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B4582812
M. Wt: 406.5 g/mol
InChI Key: DPLUDAONOMRSIQ-UHFFFAOYSA-N
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Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to an indole-2-carboxamide moiety through a 3-oxopropyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the Indole Moiety: The piperazine intermediate is then reacted with indole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the 3-Oxopropyl Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter release and uptake, which can have significant effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide: Similar structure with a chloro substituent.

    N-(4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring instead of an indole ring.

Uniqueness

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl-piperazine moiety is particularly important for its interaction with neurotransmitter receptors, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-19-8-6-18(7-9-19)26-12-14-27(15-13-26)22(28)10-11-24-23(29)21-16-17-4-2-3-5-20(17)25-21/h2-9,16,25H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLUDAONOMRSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
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N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
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N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

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